molecular formula C9H9NO3 B2698875 Methyl 5-formyl-4-methylpyridine-2-carboxylate CAS No. 1263060-77-0

Methyl 5-formyl-4-methylpyridine-2-carboxylate

Cat. No.: B2698875
CAS No.: 1263060-77-0
M. Wt: 179.175
InChI Key: GSRYXMATYWZEDR-UHFFFAOYSA-N
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Description

Methyl 5-formyl-4-methylpyridine-2-carboxylate is a chemical compound with the molecular formula C9H9NO3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields of scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-formyl-4-methylpyridine-2-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of 4-methylpyridine-2-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically occurs under reflux conditions, leading to the formation of the ester. Another method involves the formylation of 4-methylpyridine-2-carboxylate using formic acid and a catalyst like acetic anhydride .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of advanced purification techniques such as distillation and crystallization is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-formyl-4-methylpyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: 5-carboxy-4-methylpyridine-2-carboxylate.

    Reduction: 5-hydroxymethyl-4-methylpyridine-2-carboxylate.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Methyl 5-formyl-4-methylpyridine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-formyl-4-methylpyridine-2-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The pyridine ring can participate in π-π stacking interactions with aromatic amino acids, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-formylfuran-2-carboxylate: Similar structure but with a furan ring instead of a pyridine ring.

    Methyl 5-formyl-2-furancarboxylate: Another furan derivative with similar functional groups.

    Methyl 2-fluoropyridine-4-carboxylate: A pyridine derivative with a fluorine substituent.

Uniqueness

Methyl 5-formyl-4-methylpyridine-2-carboxylate is unique due to its combination of a formyl group and a methyl group on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

methyl 5-formyl-4-methylpyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-6-3-8(9(12)13-2)10-4-7(6)5-11/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSRYXMATYWZEDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263060-77-0
Record name methyl 5-formyl-4-methylpyridine-2-carboxylate
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